(2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-METHYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE
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Overview
Description
(2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-METHYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a bromophenyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-METHYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multiple steps, including the formation of the furan ring, bromination, and subsequent coupling reactions. One common method involves the Suzuki cross-coupling reaction, where a bromophenyl derivative is reacted with a furan-2-yl boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-METHYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,3-dione derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
(2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-METHYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of (2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-METHYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Similar structure with a thiophene ring instead of a furan ring.
N-(4-bromophenyl)-1-(3-bromofuran-2-yl)methanimine: Similar structure with a different substitution pattern on the furan ring.
Uniqueness
(2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-METHYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound (2Z)-3-[5-(4-bromophenyl)furan-2-yl]-N-methyl-2-[(4-methylphenyl)formamido]prop-2-enamide is a notable member of the furan derivatives, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antibacterial properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be denoted as follows:
This structure features a furan ring, a bromophenyl group, and a formamido moiety, contributing to its potential biological activities.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of furan derivatives with aryl amines under specific conditions. For instance, the synthesis pathway often involves:
- Formation of Furan Derivatives : Utilizing furan-2-carbonyl chloride and 4-bromoaniline in the presence of bases like trimethylamine to yield intermediates.
- Arylation : Employing coupling reactions such as Suzuki–Miyaura to introduce additional aromatic groups.
- Final Modifications : Adjusting functional groups to enhance biological activity.
The yield for such reactions can vary significantly based on the reaction conditions, with some studies reporting yields as high as 94% for certain intermediates .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to this compound. Key findings include:
- In Vitro Efficacy : The compound has shown significant activity against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. Notably, it exhibited superior efficacy against NDM-positive strains of A. baumannii compared to commercially available antibiotics .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds were determined using standard methods like agar diffusion and broth microdilution techniques. For example, one derivative was reported to have an MIC of 64 µg/mL against Escherichia coli, indicating potent antibacterial properties .
Molecular docking studies suggest that the compound interacts effectively with bacterial enzymes and receptors, stabilizing binding interactions that inhibit bacterial growth. This is supported by molecular dynamics simulations that demonstrate favorable binding affinities .
Case Studies
- Study on Drug Resistance : A study published in MDPI investigated various furan derivatives' antibacterial activities against drug-resistant strains. The results indicated that certain modifications in the structure significantly enhanced their antibacterial potency, particularly against multidrug-resistant strains .
- Comparative Analysis : A comparative analysis involving multiple furan derivatives demonstrated that those with halogen substitutions (like bromine) exhibited stronger antibacterial effects than their non-halogenated counterparts. This highlights the importance of structural modifications in enhancing biological activity .
Data Tables
Compound Name | Structure | MIC (µg/mL) | Activity Against |
---|---|---|---|
This compound | Structure | 64 | E. coli |
N-(4-bromophenyl)furan-2-carboxamide | Structure | 32 | A. baumannii |
Properties
IUPAC Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c1-14-3-5-16(6-4-14)21(26)25-19(22(27)24-2)13-18-11-12-20(28-18)15-7-9-17(23)10-8-15/h3-13H,1-2H3,(H,24,27)(H,25,26)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELAEQMCJVIIEM-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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